3-cyano-N-methylbenzenesulfonamide

Description

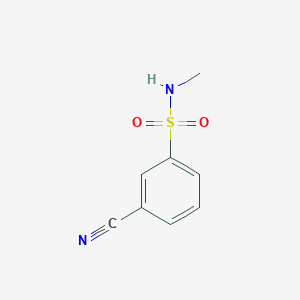

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSSELQTDZWFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589649 | |

| Record name | 3-Cyano-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56542-62-2 | |

| Record name | 3-Cyano-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56542-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-cyano-N-methylbenzenesulfonamide chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-cyano-N-methylbenzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides known for their diverse biological activities. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

IUPAC Name: this compound

CAS Number: 56542-62-2[1]

Chemical Formula: C₈H₈N₂O₂S[2]

Molecular Structure:

The structure of this compound consists of a benzene ring substituted with a cyano group at the meta-position (position 3) and a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a methyl group.

Structural Information: [2]

-

SMILES: CNS(=O)(=O)C1=CC=CC(=C1)C#N

-

InChI: InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,1H3

-

InChIKey: ZFSSELQTDZWFDQ-UHFFFAOYSA-N

Physicochemical Properties:

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key computed and expected properties.

| Property | Value | Source |

| Molecular Weight | 196.23 g/mol | Calculated |

| Monoisotopic Mass | 196.03065 Da | PubChemLite[2] |

| XlogP (predicted) | 0.7 | PubChemLite[2] |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| Appearance | Likely a solid at room temperature | Inferred |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and standard synthetic route can be proposed based on the well-established reaction between sulfonyl chlorides and amines. The logical precursor would be 3-cyanobenzenesulfonyl chloride and methylamine.

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

This protocol is based on general procedures for sulfonamide synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Addition of Amine: Cool the solution in an ice bath (0 °C). To this, add a solution of methylamine (2 equivalents, to act as both reactant and base) in the same solvent dropwise. A non-nucleophilic base like triethylamine or pyridine can also be used.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it successively with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Analysis (Predicted)

No experimental spectra for this compound are readily available. However, based on the analysis of structurally similar compounds, the following characteristic spectroscopic features can be predicted:

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic protons | δ 7.5-8.5 ppm |

| N-H proton (if present) | Broad singlet, variable shift | |

| N-CH₃ protons | Singlet, δ 2.5-3.0 ppm | |

| ¹³C NMR | Aromatic carbons | δ 120-140 ppm |

| Cyano carbon (-C≡N) | δ 115-120 ppm | |

| N-CH₃ carbon | δ 25-30 ppm | |

| FT-IR | C≡N stretch | 2220-2240 cm⁻¹ |

| S=O asymmetric stretch | ~1350 cm⁻¹ | |

| S=O symmetric stretch | ~1160 cm⁻¹ | |

| N-H stretch (if present) | 3200-3300 cm⁻¹ | |

| Mass Spectrometry | [M+H]⁺ | m/z 197.0379 |

Biological Activity and Potential Applications

While there is no specific biological data for this compound in the literature, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents.[3] Many derivatives exhibit potent biological activities, including:

-

Antimicrobial Activity: Sulfonamides were among the first effective antimicrobial drugs.[3]

-

Anticancer Activity: Some benzenesulfonamide derivatives have shown efficacy as anticancer agents, often by inhibiting enzymes like carbonic anhydrases which are overexpressed in certain tumors.[4][5]

-

Anti-inflammatory Activity: Certain benzenesulfonamides are known to possess anti-inflammatory properties.

-

Enzyme Inhibition: The sulfonamide moiety is a key feature in inhibitors of various enzymes, including carbonic anhydrases and proteases.[6]

Potential Signaling Pathway Involvement:

Given the known targets of other benzenesulfonamides, it is plausible that this compound could interact with signaling pathways regulated by enzymes such as carbonic anhydrases or protein kinases. For instance, inhibition of carbonic anhydrase IX, a target for some anticancer sulfonamides, can affect pH regulation in tumor microenvironments, thereby influencing cancer cell proliferation and survival.

Figure 2: Generalized signaling pathway potentially modulated by benzenesulfonamides.

Conclusion

This compound is a small molecule with a chemical structure that suggests potential for biological activity, given its place within the benzenesulfonamide class of compounds. While there is a lack of specific experimental data on its physicochemical properties and biological effects, this guide provides a foundational understanding based on its structure and the properties of related molecules. Further research, including its synthesis, purification, and comprehensive biological screening, is warranted to fully elucidate its potential as a research tool or a starting point for drug discovery programs. The proposed synthetic route and predicted spectroscopic data herein provide a basis for such future investigations.

References

Physicochemical Characteristics of 3-Cyano-N-methylbenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound 3-cyano-N-methylbenzenesulfonamide. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data clarity, experimental context, and visual representation of related biological and synthetic pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, a combination of predicted and experimental values for closely related compounds is presented. All predicted values are clearly indicated.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₈N₂O₂S | PubChemLite[1] |

| Molecular Weight | 196.23 g/mol | Calculated |

| Predicted XlogP | 0.7 | PubChemLite[1] |

| Predicted Boiling Point | ~417.2 ± 55.0 °C | Based on 3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide[2] |

| Predicted pKa | ~8.39 ± 0.50 | Based on 3-cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide[2] |

| Melting Point | Not available (Predicted to be a solid at room temperature) | - |

| Water Solubility | Not available (Predicted to have low to moderate solubility based on XlogP) | - |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols applicable to sulfonamide compounds.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated instrument).

-

Heating: The apparatus is heated slowly and steadily, at a rate of 1-2 °C per minute, as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

LogP Determination (Shake-Flask Method)

-

System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated by vigorous shaking, followed by separation.

-

Compound Distribution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration: The two phases are combined in a separatory funnel and shaken for a prolonged period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the solution of the compound. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic sulfonamide protons have been neutralized.

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Sample Processing: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Concentration Analysis: The concentration of the dissolved compound in the clear aqueous solution is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). The measured concentration represents the aqueous solubility of the compound at that temperature.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates a plausible synthetic route for this compound, starting from 3-cyanobenzenesulfonyl chloride and methylamine.

Caption: Proposed synthesis of this compound.

General Signaling Pathway for Sulfonamide Antibiotics

This diagram depicts the mechanism of action of sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway.

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

References

3-cyano-N-methylbenzenesulfonamide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzenesulfonamide, a chemical compound of interest in medicinal chemistry and drug discovery. This document summarizes its chemical properties and provides context on the broader class of benzenesulfonamides.

Core Compound Data

A clear understanding of the fundamental properties of this compound is essential for any research or development application. The key identifiers and molecular characteristics are summarized in the table below.

| Property | Value |

| CAS Number | 56542-62-2[1] |

| Molecular Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.23 g/mol [2] |

Synthesis and Experimental Context

Generally, the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate amine. In the case of this compound, this would likely involve the reaction of 3-cyanobenzenesulfonyl chloride with methylamine.

A generalized experimental workflow for the synthesis of similar compounds is presented below.

Biological Activity and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized in publicly available literature. However, the benzenesulfonamide scaffold is a well-established pharmacophore present in a wide range of clinically approved drugs and investigational compounds. Derivatives of benzenesulfonamide have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

For instance, studies on other cyano-benzenesulfonamide derivatives have explored their potential as inhibitors of enzymes such as dihydrofolate reductase, which is a key target in cancer chemotherapy. The general mechanism for such inhibition often involves the sulfonamide moiety interacting with the active site of the enzyme, leading to a disruption of its catalytic activity.

The potential interaction of a benzenesulfonamide-based inhibitor with an enzyme active site can be conceptualized as follows:

Given the lack of specific data for this compound, researchers are encouraged to perform initial screenings to determine its biological activity profile. Standard assays could include:

-

Antimicrobial Susceptibility Testing: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

-

Cytotoxicity Assays: To determine its effect on the viability of various cancer cell lines.

-

Enzyme Inhibition Assays: To screen for inhibitory activity against a range of therapeutically relevant enzymes.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific biological data for this compound is limited, the broader class of benzenesulfonamides is rich in pharmacological activity. The information and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and scientists interested in exploring the therapeutic potential of this and related compounds. Further experimental work is necessary to elucidate its specific mechanism of action and to identify any relevant signaling pathways it may modulate.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-cyano-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-cyano-N-methylbenzenesulfonamide. Due to the limited availability of experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data from structurally similar analogs to offer valuable insights for researchers.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The predicted mass spectrometry data for this compound (Molecular Formula: C₈H₈N₂O₂S) is summarized below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 197.03793 |

| [M+Na]⁺ | 219.01987 |

| [M-H]⁻ | 195.02337 |

| [M+NH₄]⁺ | 214.06447 |

| [M+K]⁺ | 234.99381 |

Data sourced from PubChem.

Expected Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. Based on the structure of this compound and data from analogous compounds, the following characteristic IR absorption bands are expected:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (if secondary sulfonamide) | ~3250 | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium |

| C-H Stretch (aliphatic, N-CH₃) | 2950-2850 | Medium |

| C≡N Stretch (nitrile) | 2240-2220 | Strong, Sharp |

| S=O Stretch (asymmetric) | ~1340 | Strong |

| S=O Stretch (symmetric) | ~1160 | Strong |

| S-N Stretch | ~920 | Medium |

Note: The N-H stretch would be absent in a tertiary sulfonamide, but is often observed in spectra of related secondary sulfonamides.

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

3.1. Expected ¹H NMR Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The chemical shifts are influenced by the positions of the substituents on the benzene ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic CH | 7.5 - 8.2 | Multiplet | 4H |

| N-H | 4.8 - 5.5 (if present) | Singlet/Triplet | 1H |

| N-CH₃ | ~2.6 | Singlet/Doublet | 3H |

Note: The multiplicity of the N-CH₃ signal may be a singlet or a doublet depending on the coupling with the N-H proton. In the absence of an N-H proton, it would be a singlet. The chemical shifts are estimates based on similar structures and can vary with the solvent used.

3.2. Expected ¹³C NMR Data

The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, attached to SO₂) | ~140 |

| Aromatic C (quaternary, attached to CN) | ~112 |

| Aromatic CH | 125 - 135 |

| C≡N (nitrile) | ~118 |

| N-CH₃ | ~29 |

Note: The chemical shifts are estimates based on analogous compounds and can be influenced by the solvent.

Experimental Protocols

4.1. Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the reaction of 3-cyanobenzenesulfonyl chloride with methylamine.

Materials:

-

3-Cyanobenzenesulfonyl chloride

-

Methylamine (e.g., 40% in water or as a gas)

-

A suitable base (e.g., triethylamine or pyridine)

-

An appropriate solvent (e.g., dichloromethane or tetrahydrofuran)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve 3-cyanobenzenesulfonyl chloride in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a stoichiometric equivalent of methylamine to the cooled solution.

-

Add a slight excess of the base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

4.2. Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

-

IR Spectroscopy: Prepare a sample of the solid compound as a KBr pellet or obtain the spectrum using an ATR-FTIR spectrometer.

-

Mass Spectrometry: Introduce a solution of the compound into a high-resolution mass spectrometer using a suitable ionization technique (e.g., ESI or APCI) to obtain the mass spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of this compound to its spectroscopic characterization.

Caption: Synthesis and Spectroscopic Analysis Workflow.

Substituted N-methylbenzenesulfonamides: A Technical Review of Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted N-methylbenzenesulfonamides, a class of organic compounds with significant and diverse biological activities. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents. This document details their synthesis, explores their mechanisms of action in key disease areas, presents quantitative biological data, and outlines the structure-activity relationships that govern their efficacy.

Synthesis of Substituted N-methylbenzenesulfonamides

The synthesis of substituted N-methylbenzenesulfonamides is typically achieved through well-established nucleophilic substitution reactions. The most common approach is a two-step process.[1] First, a primary amine is treated with a substituted 4-methylbenzenesulfonyl chloride to form the corresponding 4-methylbenzenesulfonamide. Subsequent N-alkylation or N-benzylation of the sulfonamide nitrogen affords the final substituted product.[1]

Alternatively, these compounds can be synthesized by reacting N-(benzenesulfonyl)cyanamide potassium salts with appropriate thiols in a suitable solvent like toluene or p-dioxane.[2]

General Experimental Protocol: Two-Step Synthesis

The following protocol is a generalized procedure based on methodologies reported in the literature.[1][3]

Step 1: Synthesis of the Intermediate N-Substituted-4-methylbenzenesulfonamide

-

Dissolve the primary amine (1.0 equivalent) in a suitable solvent, such as dichloromethane or a mixture of tetrahydrofuran and aqueous potassium carbonate.[4]

-

Add a base, like pyridine or potassium carbonate, to act as a hydrochloric acid scavenger.[4]

-

Cool the mixture in an ice bath.

-

Slowly add 4-methylbenzenesulfonyl chloride (1.0 equivalent) to the solution.

-

Allow the reaction to stir at room temperature. Reaction progress is monitored by Thin-Layer Chromatography (TLC).[1]

-

Upon completion, the reaction mixture is worked up. This typically involves washing with acidic and basic solutions, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude sulfonamide intermediate.

-

Purification is performed by recrystallization or column chromatography.

Step 2: N-Alkylation/Benzylation of the Sulfonamide Intermediate

-

Suspend the N-substituted-4-methylbenzenesulfonamide intermediate (1.0 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3]

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the sulfonamide nitrogen, forming a nucleophile.[3]

-

Add the desired electrophile (e.g., an alkyl or benzyl halide) (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Quench the reaction by carefully adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).[3]

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The final product is purified by column chromatography or recrystallization.

-

Characterization of the final compound is confirmed using spectroscopic methods such as ¹H-NMR, IR, and Mass Spectrometry.[1][3]

Biological Activities and Therapeutic Potential

Substituted N-methylbenzenesulfonamides exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug development. Their therapeutic potential spans anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Activity

The sulfonamide moiety is present in numerous anticancer agents. These compounds often function by inhibiting key enzymes involved in cancer cell proliferation, survival, and migration.

Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of many cancers.[5] Benzenesulfonamide derivatives have been developed as potent inhibitors of several kinases. For example, a novel class of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides was identified as potent, low nanomolar inhibitors of AXL kinase, a receptor tyrosine kinase overexpressed in many cancers that plays a role in proliferation, survival, and drug resistance.[6] Lead compounds in this series reduced tumor size and lung metastasis in xenograft models.[6] Other studies have explored N-(7-indazolyl)benzenesulfonamides as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes.[8] Certain isoforms, particularly CA IX and CA XII, are overexpressed in aggressive cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[8][9] Benzenesulfonamides are classic CA inhibitors. Structure-activity relationship studies have shown that while the sulfonamide group anchors to the zinc ion in the active site, modifications to the "tail" of the molecule can modulate isoform specificity, a key factor in developing selective anticancer drugs with fewer side effects.[9]

Cytotoxic Activity: Numerous studies have evaluated the direct cytotoxic effects of novel substituted benzenesulfonamides against various human cancer cell lines.

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-Substituted N′-(benzenesulfonyl)guanidines | MCF-7 (Breast) | 2.5–5 µM | [10] |

| N-Substituted N′-(benzenesulfonyl)guanidines | HCT-116 (Colon) | 2.5–5 µM | [10] |

| N-Substituted N′-(benzenesulfonyl)guanidines | HeLa (Cervical) | 5–17 µM | [10] |

| N-[imino(heteroaryl)methyl]benzenesulfonamides | HeLa (Cervical) | 6–7 µM | [2] |

| 2-(benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamides | MCF-7 (Breast) | 28.2–41 µg/mL | |

Antimicrobial Activity

The "sulfa drugs" were among the first effective chemotherapeutic agents against bacterial infections.[4] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[3] Bacteria require folic acid for the synthesis of nucleotides and, consequently, DNA. Since human cells obtain folic acid from their diet, they are not affected by DHPS inhibitors.

Several novel N-substituted derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide have been synthesized and tested against various bacterial strains. While many showed weak to moderate activity, some compounds demonstrated notable efficacy against Pseudomonas aeruginosa.[3]

Table 2: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4d | E. coli | 6.72 mg/mL | [11] |

| Compound 4h | S. aureus | 6.63 mg/mL | [11] |

| Compound 4a | P. aeruginosa | 6.67 mg/mL | [11] |

| Compound 4a | S. typhi | 6.45 mg/mL | [11] |

| Compound 4f | B. subtilis | 6.63 mg/mL |[11] |

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.[12] For substituted N-methylbenzenesulfonamides, SAR studies have revealed several key features that influence their potency and selectivity.

-

The Sulfonamide Moiety (SO₂NH): This group is often considered the pharmacophore, especially for activities like carbonic anhydrase inhibition, where it directly interacts with the zinc ion in the enzyme's active site.[3][9]

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzenesulfonamide ring can significantly impact activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the sulfonamide group and influence binding affinity.

-

The N-Substituent: The group attached to the sulfonamide nitrogen plays a critical role in defining the compound's overall properties, such as lipophilicity, and can engage in additional interactions with the target protein. In the context of CA inhibitors, this "tail" group is key to achieving isoform selectivity.[9] For kinase inhibitors, this part of the molecule often extends into hydrophobic pockets of the ATP-binding site.[6]

Conclusion

Substituted N-methylbenzenesulfonamides remain a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and the ability to readily modify their structure allow for the fine-tuning of biological activity. They have proven effective as anticancer agents through mechanisms like kinase and carbonic anhydrase inhibition, and they continue to be relevant in the development of new antimicrobial agents. Future research will likely focus on designing derivatives with enhanced target specificity and improved pharmacokinetic profiles to minimize off-target effects and advance these promising scaffolds toward clinical applications.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ed.ac.uk [research.ed.ac.uk]

- 6. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New N-Substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines with Anticancer Activity | MDPI [mdpi.com]

- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

The Genesis of Cyano-Substituted Benzenesulfonamides: A Technical Guide to their Discovery and Initial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and initial synthesis of cyano-substituted benzenesulfonamides. While the broader class of benzenesulfonamides has been a cornerstone of medicinal chemistry since the advent of sulfa drugs, the introduction of the cyano group represents a significant development, particularly in the design of potent enzyme inhibitors. This document details the historical context, key synthetic methodologies, and the foundational biological applications of these compounds, with a focus on their role as carbonic anhydrase inhibitors. Experimental protocols for seminal synthetic routes are provided, alongside tabulated quantitative data to facilitate comparative analysis. Diagrams illustrating synthetic pathways and biological mechanisms are included to provide a comprehensive visual understanding of the subject matter.

Introduction: The Evolution from Sulfonamides to Cyano-Congeners

The story of benzenesulfonamides in medicine began in the 1930s with the discovery of prontosil, the first commercially available antibacterial agent. This led to the development of a vast array of sulfa drugs, revolutionizing the treatment of bacterial infections. A pivotal moment in the history of sulfonamides was the discovery of their ability to inhibit carbonic anhydrase (CA), a ubiquitous enzyme crucial for various physiological processes.[1] This finding opened new therapeutic avenues, leading to the development of CA inhibitors for glaucoma, epilepsy, and other conditions.[2][3]

The introduction of a cyano (-C≡N) group to the benzenesulfonamide scaffold is a more recent advancement, driven by the need for enhanced potency and selectivity. The strong electron-withdrawing nature of the cyano group can significantly influence the physicochemical properties of the molecule, including its acidity and binding interactions with biological targets. This guide focuses on the initial synthetic efforts that enabled the creation of these important compounds and their subsequent characterization as potent bioactive molecules.

Foundational Synthetic Methodologies

The initial synthesis of simple cyano-substituted benzenesulfonamides, such as 4-cyanobenzenesulfonamide, likely relied on established, robust chemical transformations. One of the most logical and historically significant routes is the Sandmeyer reaction.[4][5]

The Sandmeyer Reaction: A Classic Approach

The Sandmeyer reaction, discovered in 1884, provides a versatile method for the conversion of an aryl amine to a variety of functional groups, including the cyano group, via a diazonium salt intermediate.[5] The synthesis of 4-cyanobenzenesulfonamide would logically start from sulfanilamide (4-aminobenzenesulfonamide), a readily available precursor from the era of sulfa drugs.

Experimental Protocol: Synthesis of 4-Cyanobenzenesulfonamide via Sandmeyer Reaction [4][5]

-

Step 1: Diazotization of Sulfanilamide. Sulfanilamide is dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

-

Step 2: Cyanation. The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The copper(I) salt catalyzes the replacement of the diazonium group with a cyanide group, leading to the formation of 4-cyanobenzenesulfonamide with the evolution of nitrogen gas.

-

Step 3: Isolation and Purification. The product precipitates from the reaction mixture and can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol-water, yields the purified 4-cyanobenzenesulfonamide.

Caption: General workflow for the Sandmeyer reaction to produce 4-cyanobenzenesulfonamide.

Modern Synthetic Approaches and Key Derivatives

Recent research has focused on the synthesis of more complex cyano-substituted benzenesulfonamides with diverse functionalities to explore their structure-activity relationships (SAR) as enzyme inhibitors.

Synthesis of 4-Cyanamidobenzenesulfonamides

A notable class of cyano-substituted benzenesulfonamides are the 4-cyanamido derivatives. A one-pot, two-step protocol has been developed for their synthesis starting from the readily accessible methyl (4-sulfamoylphenyl)-carbamimidothioate.[6]

Experimental Protocol: Synthesis of 4-Cyanamidobenzenesulfonamide (7) [6]

-

To a solution of methyl (4-sulfamoylphenyl)carbamimidothioate (5) (300 mg, 1.22 mmol) in DMF (4 ml) under stirring, K₂CO₃ (338 mg, 2.44 mmol) was added in one portion.

-

The mixture was stirred at 100 °C for 1.5 hours.

-

After cooling to room temperature, the mixture was neutralized by the addition of acetic acid (0.28 ml, 4.88 mmol).

-

It was then extracted with EtOAc (3 x 20 ml).

-

The combined organic phases were dried over Na₂SO₄, and the solvent was removed under reduced pressure.

-

The residue was purified by column chromatography on silica gel (DCM:MeOH, 95:5) to afford 4-cyanamidobenzenesulfonamide (7) (141 mg, 59%) as a white powder.[6]

Caption: Synthetic pathway for 4-cyanamidobenzenesulfonamide.

Biological Activity: Potent Carbonic Anhydrase Inhibition

The primary biological target for many cyano-substituted benzenesulfonamides is the metalloenzyme carbonic anhydrase (CA). These compounds have been investigated as inhibitors against various human (h) CA isoforms.

The inhibition constants (Kᵢ) for a series of 4-cyanamidobenzenesulfonamide derivatives against several human and bacterial CA isoforms are presented in the table below.[6]

| Compound | R Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |

| 7 | H | 889 | 10.1 | 8.9 | 15.4 |

| 8 | CH₃ | 754 | 15.4 | 10.5 | 23.7 |

| 9 | C₂H₅ | 698 | 12.3 | 9.8 | 20.1 |

| 10 | n-C₃H₇ | 50.6 | 8.7 | 7.5 | 18.9 |

| 11 | n-C₆H₁₃ | 9.3 | 6.5 | 5.4 | 12.8 |

| 12 | n-C₇H₁₅ | 15.8 | 7.1 | 6.2 | 14.5 |

| 13 | C₁₈H₃₇ | 25.9 | 9.2 | 8.1 | 16.3 |

| 14 | Cyclohexyl | 35.7 | 11.8 | 9.1 | 19.6 |

| 15 | Allyl | 458 | 14.7 | 10.2 | 22.4 |

| 16 | Benzyl | 256 | 13.5 | 9.5 | 21.3 |

| 17 | 4-Br-Benzyl | 159 | 12.9 | 8.8 | 20.8 |

Data sourced from Abdoli et al., 2022.[6]

The data clearly indicates that the nature of the substituent on the cyanamide nitrogen plays a crucial role in the inhibitory potency, with longer aliphatic chains generally leading to stronger inhibition of human CA isoforms.[6]

Mechanism of Action

Benzenesulfonamides inhibit carbonic anhydrase by coordinating to the zinc ion (Zn²⁺) in the enzyme's active site. The sulfonamide group (-SO₂NH₂) deprotonates to -SO₂NH⁻, and the nitrogen atom binds to the zinc ion, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. The cyano group, being a strong electron-withdrawing group, can enhance the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent binding to the zinc ion.

Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.

Conclusion

The introduction of the cyano group to the benzenesulfonamide scaffold has proven to be a fruitful strategy in the development of potent enzyme inhibitors, particularly for carbonic anhydrases. While the initial discovery of this specific class of compounds is not pinpointed to a single seminal publication, their synthesis is achievable through well-established organic chemistry reactions like the Sandmeyer reaction. Modern synthetic methods have further expanded the diversity of these compounds, allowing for detailed structure-activity relationship studies. The quantitative data on their inhibitory activity against various carbonic anhydrase isoforms underscore their potential for further development as therapeutic agents. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the synthesis, biological activity, and mechanism of action of cyano-substituted benzenesulfonamides.

References

- 1. The history and rationale of using carbonic anhydrase inhibitors in the treatment of peptic ulcers. In memoriam Ioan Puşcaş (1932-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Commercial availability and suppliers of 3-cyano-N-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-N-methylbenzenesulfonamide, a benzenesulfonamide derivative of interest for chemical and biological research. This document details its chemical properties, commercial availability, and potential avenues for experimental investigation.

Chemical Properties and Identifiers

This compound is a sulfonamide compound characterized by a cyano group at the meta-position of the benzene ring and a methyl group attached to the sulfonamide nitrogen.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 56542-62-2 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₈H₈N₂O₂S | --INVALID-LINK--[2] |

| Molecular Weight | 196.23 g/mol | --INVALID-LINK--[2] |

| SMILES | CNS(=O)(=O)c1cccc(c1)C#N | - |

| Appearance | Beige solid | --INVALID-LINK-- (for a similar isomer) |

| Purity | ≥95% (typical) | --INVALID-LINK-- (for a similar isomer) |

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers, primarily for research and development purposes. The following table summarizes known suppliers. Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed product specifications.

| Supplier | Location | CAS Number | Notes |

| Alchem.Pharmtech | - | 56542-62-2 | Lists the compound with the specified CAS number.[1] |

| Alfa Chemistry | - | 56542-62-2 | Lists the compound with 96% purity. |

| CymitQuimica | - | 56542-62-2 | Lists the compound as an organic analytical standard.[3] |

| Combi-Blocks | - | 56542-62-2 | Lists the compound for sale. |

| National Analytical Corporation | Mumbai, India | - | Lists "3-Cyano-N- methylbenzenesulfonamide".[1] |

Potential Biological Significance

Experimental Protocols

The following are generalized experimental protocols for the synthesis and preliminary biological evaluation of this compound. These are intended as a starting point for researchers and may require optimization.

Synthesis of this compound

This protocol is a general method adapted from the synthesis of N-alkylbenzenesulfonamides.

Materials:

-

3-Cyanobenzenesulfonyl chloride

-

Methylamine (solution in THF or water)

-

Pyridine or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (1M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (1.2 equivalents) to the solution with stirring.

-

Add a solution of methylamine (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

In-vitro Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic or anti-proliferative effects of the compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C and 5% CO₂.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations.

-

After 24 hours, remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental and Logical Workflows

The following diagrams illustrate logical workflows for the investigation of a novel compound like this compound.

Caption: A logical workflow for the discovery and development of a novel bioactive compound.

Caption: An experimental workflow for screening and target identification of a novel compound.

References

- 1. 3-Cyano-N-isopropylbenzenesulfonamide | 1003740-72-4 | Benchchem [benchchem.com]

- 2. Design, synthesis and biological activity of 3-oxoamino-benzenesulfonamides as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Cyano-N-ethylbenzene-1-sulfonamide | 56542-61-1 | GCA54261 [biosynth.com]

A Technical Guide to the Structure Elucidaion of Novel Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the modern analytical techniques and methodologies essential for the precise structure elucidation of novel benzenesulfonamide derivatives. Accurate structural determination is a critical step in the drug discovery and development pipeline, underpinning the understanding of structure-activity relationships (SAR), mechanism of action, and intellectual property protection.

Core Analytical Techniques for Structure Elucidation

The definitive structural assignment of a novel chemical entity requires a multi-faceted analytical approach. Data from various spectroscopic and crystallographic techniques are integrated to build a comprehensive and unambiguous structural model. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography.

Spectroscopic Methods

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.[1][2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[3][4] It provides data on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C.

-

¹H NMR: Gives information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. Key parameters are chemical shift (δ), integration (number of protons), and splitting patterns (multiplicity). For example, aromatic protons in a benzenesulfonamide ring typically appear in the δ 7.5-7.9 ppm region.[5]

-

¹³C NMR: Provides information about the different types of carbon atoms in the molecule, including those in the aromatic ring, alkyl chains, and carbonyl groups.

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.[1][2] The molecular ion peak (M+) confirms the molecular formula, while the fragmentation pattern offers clues about the different structural motifs within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.[1][2] For benzenesulfonamides, characteristic stretching vibrations for the sulfonyl group (S=O) are typically observed in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The N-H stretch of the sulfonamide group is also a key diagnostic peak.[6]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure.[7][8][9] For compounds that can be crystallized, this technique yields precise data on bond lengths, bond angles, and stereochemistry. It also reveals information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[7] The resulting crystal structure serves as the "gold standard" for confirming the connectivity and configuration established by spectroscopic methods.[9][10]

Experimental Workflows and Data Integration

The process of structure elucidation follows a logical progression, beginning with synthesis and culminating in the integration of all analytical data to confirm the final structure.

The interpretation of data is an iterative process where information from one technique informs the analysis of another.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzenesulfonamide(98-10-2) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on Potential Research Areas for 3-cyano-N-methylbenzenesulfonamide

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a wide array of therapeutic agents. Since the discovery of prontosil in the 1930s, sulfonamide-containing compounds have led to the development of numerous FDA-approved drugs for treating conditions ranging from infections to cancer and inflammatory diseases.[1][2] The benzenesulfonamide moiety, in particular, has been a fertile ground for the discovery of novel bioactive molecules.[3][4][5][6] This whitepaper explores the potential research avenues for a specific, under-investigated compound: this compound. By analyzing its structural features and drawing parallels with well-characterized sulfonamide derivatives, we aim to provide a roadmap for future research and development.

Structural Analysis and Potential Pharmacological Significance

The structure of this compound combines three key functional groups, each with potential contributions to its biological activity:

-

Benzenesulfonamide Core: This is a well-established pharmacophore known to interact with a variety of biological targets. Its derivatives have shown activities including antimicrobial, antiviral, antidiabetic, and anticancer effects.[7][8] The sulfonamide group can act as a hydrogen bond donor and acceptor, and the aryl ring can participate in various interactions with protein targets.

-

Cyano Group (-C≡N): The cyano group is a versatile functional group in drug design. It is a known bioisostere for other groups and can act as a hydrogen bond acceptor. The presence of a cyano group can influence the electronic properties of the molecule and its metabolic stability.[9] In some contexts, it has been incorporated into inhibitors of enzymes like dihydrofolate reductase (DHFR).[3][4]

-

N-methyl Group: The methylation of the sulfonamide nitrogen can impact the compound's acidity, lipophilicity, and metabolic stability. It also removes a potential hydrogen bond donor site, which can alter its binding mode to target proteins compared to primary or secondary sulfonamides.

Proposed Research Areas and Hypotheses

Given the lack of specific data on this compound, the following research areas are proposed based on the known activities of related compounds.

Anticancer Activity

Many benzenesulfonamide derivatives have demonstrated significant anticancer properties.[3][4][6] Heterocyclic derivatives of a related compound, cyanoacetohydrazonoethyl-N-ethyl-N-methyl benzenesulfonamide, have shown activity against breast cancer cell lines (MCF-7).[3][4]

Hypothesis: this compound may exhibit cytotoxic activity against various cancer cell lines.

Potential Mechanisms to Investigate:

-

Carbonic Anhydrase (CA) Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, some of which (like CA IX) are overexpressed in hypoxic tumors and are validated anticancer targets.[6][7][8]

-

Dihydrofolate Reductase (DHFR) Inhibition: Molecular docking studies of structurally similar compounds suggest DHFR as a potential target.[3][4] DHFR is a key enzyme in the folate pathway, essential for nucleotide synthesis, and its inhibition can block cancer cell proliferation.

-

Kinase Inhibition: The overall structure may be amenable to fitting into the ATP-binding pocket of various protein kinases, which are critical regulators of cell growth and are often dysregulated in cancer.

Antimicrobial Activity

The sulfonamide class of drugs originated with the discovery of their antibacterial properties.[7][8] Derivatives of related benzenesulfonamides have shown potency against various bacterial strains, including Klebsiella pneumoniae.[3][4]

Hypothesis: this compound may possess antibacterial and/or antifungal activity.

Potential Mechanisms to Investigate:

-

Dihydropteroate Synthase (DHPS) Inhibition: This is the classical mechanism of action for sulfonamide antibiotics, where they act as competitive inhibitors of DHPS, an enzyme essential for folic acid synthesis in bacteria.

-

Other Novel Mechanisms: As resistance to classical sulfonamides is widespread, investigating other potential mechanisms of action would be highly valuable.

Other Potential Therapeutic Areas

The versatility of the sulfonamide scaffold suggests other potential applications:

-

Anti-inflammatory Activity: Some sulfonamides act as inhibitors of cyclooxygenase-2 (COX-2) or modulate the JAK/STAT pathway, both of which are relevant in inflammatory diseases.[1]

-

Antiviral Activity: Certain sulfonamides have been developed as inhibitors of viral proteases (e.g., in HIV and HCV) or other viral enzymes.[1][2]

-

Neurological Disorders: The sulfonamide motif is present in drugs targeting the central nervous system (CNS), acting on various receptors and ion channels.[10]

Proposed Experimental Protocols and Workflows

The following provides a high-level overview of potential experimental workflows to explore the biological activities of this compound.

Synthesis of this compound

A plausible synthetic route would involve the reaction of 3-cyanobenzenesulfonyl chloride with methylamine in the presence of a base.

-

Protocol:

-

Dissolve 3-cyanobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Add a solution of methylamine (e.g., 40% in water or as a gas) and a non-nucleophilic base like triethylamine (1.1 equivalents) dropwise.

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove excess amine and base.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield this compound.

-

Confirm the structure using NMR, mass spectrometry, and IR spectroscopy.

-

Initial Biological Screening Workflow

An initial broad screening is necessary to identify promising areas of activity.

Mechanism of Action (MoA) Workflow for an Anticancer 'Hit'

If the compound shows promising anticancer activity, the following workflow could be employed to elucidate its mechanism of action.

Hypothetical Data Presentation

The following tables are templates for how quantitative data from the proposed experiments could be structured.

Table 1: Hypothetical Anticancer Activity (IC50 Values in µM)

| Cell Line | Histology | IC50 (µM) |

| MCF-7 | Breast Cancer | To be determined |

| A549 | Lung Cancer | To be determined |

| HCT116 | Colon Cancer | To be determined |

| HeLa | Cervical Cancer | To be determined |

| Jurkat | Leukemia | To be determined |

Table 2: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | To be determined |

| Escherichia coli | Gram-negative | To be determined |

| Klebsiella pneumoniae | Gram-negative | To be determined |

| Candida albicans | Fungi | To be determined |

Potential Signaling Pathways for Investigation

Based on the proposed mechanisms, diagrams of relevant signaling pathways can help guide experimental design.

Folate Pathway and DHFR Inhibition

If this compound is hypothesized to act as a DHFR inhibitor, its effect on the folate pathway would be the focus.

Conclusion

While this compound is currently an under-investigated molecule, its constituent parts—the benzenesulfonamide core and the cyano group—are features of numerous successful therapeutic agents. This suggests that the compound is a promising starting point for a drug discovery program. The proposed research areas of oncology and infectious diseases are logical first steps, grounded in the extensive literature on related sulfonamides. The experimental workflows and hypotheses presented in this whitepaper offer a structured approach to systematically evaluate the therapeutic potential of this compound and its future derivatives. A thorough investigation is warranted to determine if this compound holds the key to a new class of therapeutic agents.

References

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-b.com [ajchem-b.com]

- 8. ajchem-b.com [ajchem-b.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust One-Pot Synthesis of 3-cyano-N-methylbenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a highly efficient, one-pot synthesis protocol for 3-cyano-N-methylbenzenesulfonamide, a key intermediate in pharmaceutical research. The described method utilizes a copper-catalyzed decarboxylative chlorosulfonylation of 3-cyanobenzoic acid followed by an in-situ amination with methylamine. This streamlined process offers significant advantages over traditional multi-step approaches by minimizing purification steps, reducing waste, and improving overall yield. The protocol is presented with detailed experimental procedures, a comprehensive data table for easy reference, and a visual workflow diagram.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of specifically substituted sulfonamides, such as this compound, is of great interest for the development of novel therapeutic agents. Traditional methods for synthesizing such compounds often involve multiple, discrete steps, including the synthesis of a sulfonyl chloride followed by its reaction with an amine. These multi-step procedures can be time-consuming and often result in lower overall yields.

Recent advancements have led to the development of one-pot methodologies that combine several transformations into a single, continuous process.[1][2][3] This application note describes a one-pot protocol for the synthesis of this compound from readily available 3-cyanobenzoic acid. The methodology is based on a copper-catalyzed decarboxylative halosulfonylation, which converts the carboxylic acid to the corresponding sulfonyl chloride, followed by the introduction of methylamine to furnish the desired sulfonamide in a single reaction vessel.[4][5]

Experimental Protocol

2.1. Materials and Reagents

-

3-Cyanobenzoic acid

-

Copper(I) cyanide (CuCN)

-

Iridium photocatalyst (e.g., Ir(ppy)₃)

-

Methylamine solution (40% in H₂O)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

2.2. Instrumentation

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Blue LED light source (24 W)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Chromatography column

2.3. One-Pot Synthesis Procedure

The reaction should be carried out under an inert atmosphere (N₂ or Ar).

-

To a Schlenk flask, add 3-cyanobenzoic acid (1.0 mmol), Ir(ppy)₃ (0.01 mmol), and CuCN (0.10 mmol).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous acetonitrile (10 mL) to the flask.

-

Stir the mixture at room temperature and irradiate with a 24 W blue LED lamp for 24 hours.[6]

-

After the initial reaction period, add methylamine solution (40% in H₂O, 2.0 mmol) to the reaction mixture.

-

Continue stirring the reaction mixture at room temperature for an additional 12 hours.

-

Upon completion, quench the reaction by adding water (20 mL).

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to yield the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the one-pot synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 3-Cyanobenzoic Acid | 1.0 mmol |

| Methylamine (40% aq.) | 2.0 mmol |

| Catalysts | |

| Ir(ppy)₃ | 0.01 mmol |

| CuCN | 0.10 mmol |

| Reaction Conditions | |

| Solvent | Anhydrous Acetonitrile |

| Volume | 10 mL |

| Temperature | Room Temperature |

| Reaction Time (Step 1) | 24 hours |

| Reaction Time (Step 2) | 12 hours |

| Workup & Purification | |

| Extraction Solvent | Dichloromethane |

| Purification Method | Silica Gel Column Chromatography |

| Expected Yield | 60-75% |

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

Figure 1. Workflow for the one-pot synthesis of this compound.

Conclusion

This application note provides a detailed and practical protocol for the one-pot synthesis of this compound. The methodology is based on a modern and efficient copper-catalyzed decarboxylative sulfonylation followed by amination. This approach is expected to be of significant interest to researchers in medicinal chemistry and drug discovery due to its operational simplicity and improved efficiency over traditional synthetic routes. The provided data and workflow diagram offer a clear and concise guide for the successful implementation of this protocol.

References

- 1. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. collaborate.princeton.edu [collaborate.princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Transition Metal-Catalyzed Synthesis of N-Aryl Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of N-aryl sulfonamides, a critical structural motif in numerous pharmaceuticals. The transition metal-catalyzed formation of the N-S bond offers significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance. This document outlines protocols for palladium, copper, and iron-catalyzed systems, enabling researchers to select the most suitable method for their specific synthetic needs.

Introduction

N-aryl sulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] Traditional synthesis often involves the reaction of anilines with sulfonyl chlorides, a method that can be limited by the availability of starting materials and the generation of potentially genotoxic byproducts.[1][2] Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives, providing efficient and versatile pathways to these valuable compounds.[1][3] This document details protocols for some of the most common and effective transition metal-catalyzed methods.

I. Palladium-Catalyzed N-Arylation of Sulfonamides

Palladium catalysis is a robust and widely used method for the formation of C-N bonds. The Buchwald-Hartwig amination has been adapted for the N-arylation of sulfonamides, offering a broad substrate scope and high functional group tolerance.

General Reaction Scheme

A general scheme for the palladium-catalyzed N-arylation of sulfonamides with aryl halides is depicted below.

References

- 1. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Cyano-N-methylbenzenesulfonamide as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-cyano-N-methylbenzenesulfonamide as a key intermediate in the synthesis of diverse, biologically active molecules. The protocols outlined below are based on established synthetic methodologies for analogous sulfonamide derivatives and are intended to serve as a foundational guide for the development of novel compounds.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The presence of a reactive cyano group and a sulfonamide moiety allows for a wide range of chemical transformations, leading to the generation of libraries of compounds with potential therapeutic applications. The benzenesulfonamide scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The cyano group can be transformed into various functional groups, such as tetrazoles or amidines, which can significantly modulate the pharmacological profile of the resulting molecules.

Synthetic Applications and Protocols

Synthesis of N-Methyl-3-(1H-tetrazol-5-yl)benzenesulfonamide: A Bioisostere of a Carboxylic Acid

The conversion of a nitrile to a tetrazole is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group that can mimic a carboxylic acid. This transformation can enhance the pharmacokinetic and pharmacodynamic properties of a compound.

Experimental Protocol:

-

Materials: this compound, sodium azide (NaN₃), triethylamine hydrochloride (Et₃N·HCl), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with 2N HCl to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired N-methyl-3-(1H-tetrazol-5-yl)benzenesulfonamide.

-

Expected Outcome:

| Parameter | Expected Value |

| Yield | 80-95% |

| Purity (by HPLC) | >95% |

| Appearance | White to off-white solid |

Diagram of Synthetic Pathway:

Caption: Synthesis of a tetrazole derivative.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

While the primary focus is often on the cyano group, the aromatic ring of this compound can be further functionalized. A common approach for similar sulfonamides involves converting a bromo-substituted precursor via Suzuki-Miyaura cross-coupling. For the purpose of these notes, we will assume the availability of a bromo-substituted analog, such as 3-bromo-N-methylbenzenesulfonamide, to illustrate the potential for creating biaryl structures, a common motif in pharmacologically active compounds.

Experimental Protocol (Hypothetical for a Bromo-analog):

-

Materials: 3-Bromo-N-methylbenzenesulfonamide (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane, Water.

-

Procedure:

-

In a reaction vessel, combine 3-bromo-N-methylbenzenesulfonamide, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Expected Outcome for Biaryl Sulfonamides:

| Parameter | Expected Value |

| Yield | 60-90% |

| Purity (by HPLC) | >98% |

| Appearance | Solid or oil, depending on the aryl substituent |

Diagram of Experimental Workflow:

Caption: Suzuki-Miyaura cross-coupling workflow.

Potential Biological Applications and Signaling Pathways

Derivatives of benzenesulfonamides are known to interact with a variety of biological targets. The compounds synthesized from this compound could be screened for activity in several key areas.

Carbonic Anhydrase Inhibition

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes that are involved in various physiological processes, including pH regulation and fluid balance. Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drug development.

Potential Signaling Pathway Involvement:

Compounds derived from this compound could potentially inhibit tumor-associated CA isoforms like CA IX and CA XII. Inhibition of these enzymes in the hypoxic tumor microenvironment can lead to a decrease in extracellular pH and an increase in intracellular pH, ultimately inducing apoptosis.